molecular formula C35H44N4O9 B549388 Z-Leu-Leu-Glu-AMC

Z-Leu-Leu-Glu-AMC

Cat. No.: B549388
M. Wt: 664.7 g/mol
InChI Key: FOYHOBVZPWIGJM-KCHLEUMXSA-N
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Description

Z-Leu-Leu-Glu-7-amido-4-methylcoumarin, commonly referred to as Z-LLE-AMC, is a fluorogenic substrate used primarily for the determination of proteasomal activity. It is particularly useful in measuring the caspase-like post-glutamate peptide hydrolase activity of the 26S proteasome or the 20S proteolytic core . This compound is widely utilized in biochemical assays due to its ability to emit fluorescence upon cleavage, making it an essential tool in various research applications.

Biochemical Analysis

Biochemical Properties

Z-Leu-Leu-Glu-AMC interacts with the 20S and 26S proteasomes, which are protein complexes that degrade unneeded or damaged proteins by proteolysis . The interaction between this compound and these proteasomes is characterized by the hydrolysis of the compound, which can be quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC) .

Cellular Effects

The hydrolysis of this compound by proteasomes influences cellular function by regulating protein degradation . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with proteasomes . The compound serves as a substrate for the proteasomes’ enzymatic activity, leading to its hydrolysis . This process can influence the activity of the proteasomes and thus regulate protein degradation within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the activity of the proteasomes can be stimulated in the presence of Mg2+ ions and rapidly inactivated by N-acetylimidazole

Metabolic Pathways

This compound is involved in the metabolic pathway of protein degradation, where it interacts with the 20S and 26S proteasomes . The hydrolysis of this compound can influence metabolic flux and metabolite levels within this pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with proteasomes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Leu-Glu-7-amido-4-methylcoumarin involves the coupling of the tripeptide Z-Leu-Leu-Glu with 7-amido-4-methylcoumarin. The process typically includes the following steps:

    Protection of Amino Groups: The amino groups of the leucine and glutamic acid residues are protected using carbobenzoxy (Cbz) groups.

    Coupling Reaction: The protected amino acids are sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Deprotection: The Cbz groups are removed under hydrogenation conditions to yield the free peptide.

    Attachment of 7-amido-4-methylcoumarin: The peptide is then coupled with 7-amido-4-methylcoumarin using similar peptide coupling reagents.

Industrial Production Methods: Industrial production of Z-Leu-Leu-Glu-7-amido-4-methylcoumarin follows the same synthetic route but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Z-Leu-Leu-Glu-7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions catalyzed by proteasomal enzymes. The cleavage of the amide bond between the peptide and the 7-amido-4-methylcoumarin moiety results in the release of free 7-amino-4-methylcoumarin, which is fluorescent.

Common Reagents and Conditions:

    Proteasomal Enzymes: The primary reagents are the proteasomal enzymes, specifically the caspase-like post-glutamate peptide hydrolase.

    Buffer Solutions: The reactions are typically carried out in buffer solutions such as Tris-HCl at physiological pH.

Major Products: The major product formed from the hydrolysis of Z-Leu-Leu-Glu-7-amido-4-methylcoumarin is 7-amino-4-methylcoumarin, which exhibits fluorescence that can be detected and quantified .

Scientific Research Applications

Z-Leu-Leu-Glu-7-amido-4-methylcoumarin has a wide range of applications in scientific research:

    Biochemistry: It is used to study the activity of proteasomes, which are crucial for protein degradation and regulation within cells.

    Cell Biology: The compound is employed in assays to monitor proteasomal activity in cell lysates, aiding in the understanding of cellular processes such as the cell cycle and apoptosis.

    Medicine: Research involving Z-Leu-Leu-Glu-7-amido-4-methylcoumarin contributes to the development of therapeutic strategies for diseases related to proteasomal dysfunction, such as cancer and neurodegenerative disorders.

Comparison with Similar Compounds

    Suc-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC): Another fluorogenic substrate used to measure chymotrypsin-like activity of the proteasome.

    Z-Arg-Arg-7-amido-4-methylcoumarin (Z-ARR-AMC): Used to measure trypsin-like activity of the proteasome.

Uniqueness of Z-Leu-Leu-Glu-7-amido-4-methylcoumarin: Z-Leu-Leu-Glu-7-amido-4-methylcoumarin is unique in its specificity for the caspase-like post-glutamate peptide hydrolase activity of the proteasome. This specificity makes it an invaluable tool for studying this particular proteolytic activity, which is distinct from the chymotrypsin-like and trypsin-like activities measured by other substrates .

Properties

IUPAC Name

(4S)-4-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41)/t26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYHOBVZPWIGJM-KCHLEUMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H44N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of measuring PGPH activity in the context of proteasome research?

A1: The proteasome is a critical cellular complex responsible for degrading a wide range of proteins involved in various cellular processes. It possesses three main enzymatic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidylglutamyl peptide hydrolyzing (PGPH). Measuring the activity of each of these enzymatic activities, including PGPH, provides valuable insights into the overall functionality of the proteasome. This is particularly important when studying the effects of potential drug candidates, like proteasome inhibitors, as they can have varying effects on each of these activities. []

Q2: How is Z-Leu-Leu-Glu-AMC used to measure PGPH activity?

A2: this compound acts as a substrate for the PGPH activity of the proteasome. The "AMC" portion of the molecule is a fluorophore that is quenched when attached to the peptide. Upon cleavage by the PGPH activity of the proteasome, the AMC is released, resulting in an increase in fluorescence. This fluorescence increase is directly proportional to the PGPH activity, allowing for its quantification. []

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